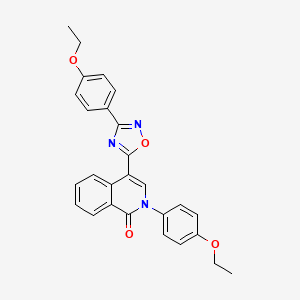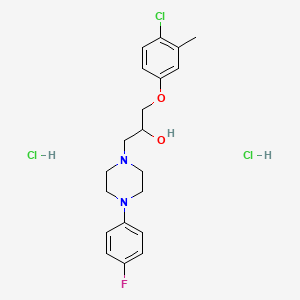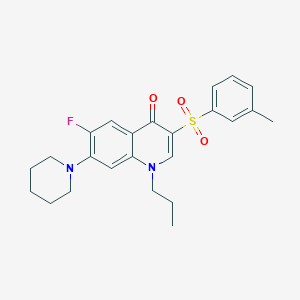
6-fluoro-7-(piperidin-1-yl)-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-7-(piperidin-1-yl)-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a synthetic compound that has shown potential for scientific research. This compound belongs to the class of quinolones and has been synthesized using various methods.
Scientific Research Applications
Antibacterial Efficacy and Molecular Structure Relationships : Fluoroquinolones demonstrate significant potential as antibacterial agents. Structural features of these compounds, such as a halogen at the 8-position and an alkylated pyrrolidine or piperazine at C7, have been found to enhance antibacterial effectiveness. Some compounds in this class have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as certain drug-resistant strains (Domagala, 1994).
Antimycobacterial Activities : Certain derivatives of this compound have exhibited potent in vitro and in vivo antimycobacterial activities. For instance, specific derivatives have shown higher potency than standard drugs like isoniazid against Mycobacterium tuberculosis, including multi-drug resistant strains (Dinakaran et al., 2008).
Antimicrobial Potential and Molecular Docking : Synthesis of specific derivatives of this compound has been proposed due to their potential as antimicrobial and antiviral drugs. Molecular docking studies predict their biological activity, suggesting their use in combating microbial infections (Vaksler et al., 2023).
Synthesis and Antibacterial Activity : Several studies have focused on the synthesis of fluoroquinolone derivatives, demonstrating significant in vitro antibacterial activity against various bacterial strains. These compounds have been shown to be effective against bacteria such as Escherichia coli and Staphylococcus aureus (Rameshkumar et al., 2003).
Photochemical Properties : The photochemical behaviors of fluoroquinolones, including derivatives of the mentioned compound, have been studied, revealing insights into their stability and reactions under light exposure. This understanding is crucial for their safe and effective use as therapeutic agents (Mella et al., 2001).
Antitubercular Activity : Some fluoroquinolones have been evaluated for their antitubercular activity, demonstrating varying degrees of efficacy against Mycobacterium tuberculosis. The structure-activity relationships of these compounds provide insights into their potential as therapeutic agents for tuberculosis (Shindikar & Viswanathan, 2007).
properties
IUPAC Name |
6-fluoro-3-(3-methylphenyl)sulfonyl-7-piperidin-1-yl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-3-10-27-16-23(31(29,30)18-9-7-8-17(2)13-18)24(28)19-14-20(25)22(15-21(19)27)26-11-5-4-6-12-26/h7-9,13-16H,3-6,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWXMITWEFPGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


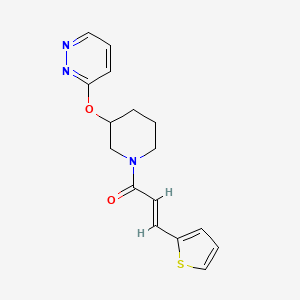
![3-Methyl-8-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2931210.png)


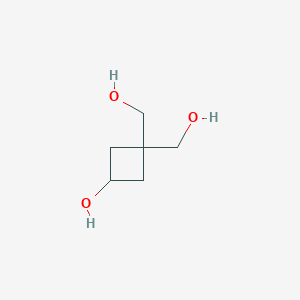
![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2931217.png)
![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline](/img/structure/B2931218.png)
![6-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyridazine-3-carboxamide](/img/structure/B2931219.png)
![5-(2,5-Dimethoxyphenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2931220.png)
![5-(furan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2931222.png)
